molecular formula C11H13NO2 B14555164 1-tert-Butyl-2,1-benzoxazol-3(1H)-one CAS No. 61752-03-2

1-tert-Butyl-2,1-benzoxazol-3(1H)-one

Cat. No.: B14555164
CAS No.: 61752-03-2
M. Wt: 191.23 g/mol
InChI Key: KDSHQOGAJZIOJN-UHFFFAOYSA-N
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Description

1-tert-Butyl-2,1-benzoxazol-3(1H)-one is a heterocyclic compound featuring a benzoxazolone core substituted with a bulky tert-butyl group. Benzoxazolones are structurally characterized by a fused benzene and oxazole ring system, where the oxazole moiety includes a lactone (cyclic ester) or lactam (cyclic amide) functionality. For instance, tert-butyl-substituted ligands are critical in transition-metal catalysis (e.g., Rh and Pd systems) due to their steric bulk and electron-donating effects .

Properties

CAS No.

61752-03-2

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-tert-butyl-2,1-benzoxazol-3-one

InChI

InChI=1S/C11H13NO2/c1-11(2,3)12-9-7-5-4-6-8(9)10(13)14-12/h4-7H,1-3H3

InChI Key

KDSHQOGAJZIOJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=CC=CC=C2C(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl-2,1-benzoxazol-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with tert-butyl isocyanate in the presence of a catalyst. The reaction is usually carried out under reflux conditions in an inert solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of 1-tert-Butyl-2,1-benzoxazol-3(1H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl-2,1-benzoxazol-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like halides, alkyl groups, or sulfonyl groups.

Scientific Research Applications

1-tert-Butyl-2,1-benzoxazol-3(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the production of materials such as polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-2,1-benzoxazol-3(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

Compound Class Core Structure Key Substituent Applications Stability/Reactivity Notes
1-tert-Butyl-2,1-benzoxazol-3(1H)-one Benzoxazolone tert-Butyl Catalysis (inferred) Potential aromatic stabilization
Ellman’s Ligand Phosphepine tert-Butyl Rh-catalyzed C–H arylation Steric bulk enhances catalyst turnover
Benzimidazole Derivatives Benzimidazole 4-tert-Butylphenyl Pharmaceuticals, coordination Improved solubility and packing
Dihydroquinazolinones Quinazolinone Varied substituents SIRT1 inhibitors (e.g., MHY2251) Flexible core influences bioactivity

Research Findings and Implications

  • Catalysis : The tert-butyl group in benzoxazolone derivatives may mimic the role observed in phosphepine ligands, enabling efficient metal coordination and catalytic cycles.
  • Stability : Analogous to silicon-containing aromatic systems, the tert-butyl group likely stabilizes the benzoxazolone core, though experimental validation is needed.

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